1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
Description
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine (CAS 747413-21-4) is a boronate-containing piperazine derivative with the molecular formula C₁₇H₂₇BN₂O₂ and a molecular weight of 302.227 g/mol . Its structure features a piperazine ring substituted with a methyl group and a phenyl ring bearing a pinacol boronate ester. The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactive boronate moiety, enabling efficient construction of biaryl systems in drug discovery .
Properties
IUPAC Name |
1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-6-8-15(9-7-14)20-12-10-19(5)11-13-20/h6-9H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFJBDMCBVSCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592131 | |
| Record name | 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747413-21-4 | |
| Record name | 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate (Protected Intermediate)
- Starting Material: tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate or similar aryl halide derivatives.
- Borylation Reaction: The aryl bromide undergoes palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron under inert atmosphere, typically in solvents like dioxane or dimethylformamide (DMF), at elevated temperatures (~80-100°C).
- Outcome: Formation of the boronate ester intermediate with the piperazine nitrogen protected by a tert-butoxycarbonyl (Boc) group to prevent side reactions.
Deprotection to Yield 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
- Reagents and Conditions: The Boc protecting group is removed by treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane at 0°C to room temperature under nitrogen atmosphere.
- Additives: 2,6-Dimethylpyridine (6-dimethylpyridine) is added as a base to scavenge acidic byproducts.
- Reaction Time: Approximately 3 hours stirring at room temperature.
- Workup: Quenching with saturated sodium bicarbonate aqueous solution, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
- Purification: Silica gel column chromatography using dichloromethane/methanol (10:1) as eluent.
- Yield: Approximately 72% isolated yield of the deprotected piperazine boronate ester as an off-white solid.
- Characterization: LCMS shows m/z 289.15 [M+H]+ confirming the molecular ion peak consistent with the target compound.
Alternative Deprotection Method
- Hydrogen chloride in 1,4-dioxane can also be used to remove the Boc group at room temperature over 2 hours, yielding the free piperazine boronate ester.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Miyaura Borylation | Pd catalyst, bis(pinacolato)diboron, inert atmosphere, 80-100°C | Not specified | Formation of boronate ester intermediate |
| 2 | Boc Deprotection | TMSOTf, 2,6-dimethylpyridine, DCM, 0°C to RT, 3 h | 72 | Purification by silica gel chromatography |
| 3 | Alternative Deprotection | 4N HCl in 1,4-dioxane, RT, 2 h | Not specified | Alternative method for Boc removal |
Research Findings and Analysis
- The use of TMSOTf for Boc deprotection under mild conditions preserves the sensitive boronate ester functionality, which can be hydrolyzed or decomposed under harsher acidic or basic conditions.
- The presence of 2,6-dimethylpyridine as a base is critical to neutralize triflic acid generated during deprotection, preventing side reactions.
- The inert atmosphere (nitrogen) is essential throughout the synthesis to avoid oxidation or hydrolysis of the boronate ester.
- Purification by silica gel chromatography with a dichloromethane/methanol mixture effectively separates the product from impurities.
- The overall yield of the final compound from the protected intermediate is high (72%), indicating an efficient and reproducible method.
- The molecular ion peak in LCMS confirms the expected molecular weight, supporting the structural integrity of the product.
Industrial and Scale-Up Considerations
- The synthetic route is amenable to scale-up due to the use of common reagents and mild conditions.
- Batch reactors under inert atmosphere are typically employed.
- Purification steps may be optimized using crystallization or preparative chromatography for large-scale production.
- The stability of the boronate ester under reaction and storage conditions is a key factor for industrial handling.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Coupling Reactions: The dioxaborolane moiety allows the compound to engage in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Major Products
Substitution Products: Alkylated derivatives of the piperazine ring.
Coupling Products: Biaryl compounds resulting from the Suzuki-Miyaura reaction.
Scientific Research Applications
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine is primarily related to its ability to participate in chemical reactions that form new carbon-carbon bonds. The dioxaborolane moiety acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl structures.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs, highlighting variations in substituents and their implications:
Reactivity Trends :
- Electron-rich aryl boronate esters (e.g., target compound) exhibit faster coupling rates in Suzuki reactions compared to sterically hindered analogs like FM-2815 .
- Sulfonyl-containing derivatives show reduced reactivity in cross-coupling due to electron-withdrawing effects but are valuable in designing protease inhibitors .
Physicochemical and Pharmacological Properties
Biological Activity
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's biological mechanisms, pharmacological effects, and relevant case studies that highlight its significance in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 308.30 g/mol. The compound features a piperazine ring substituted with a phenyl group that is further substituted with a boron-containing dioxaborolane moiety.
This compound exhibits several biological activities:
- Antitumor Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines. It demonstrates selective cytotoxicity towards tumor cells while sparing normal cells.
- Kinase Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain kinases involved in cancer progression. For instance, it has been noted to affect the ABL kinase pathway which plays a crucial role in chronic myeloid leukemia (CML) .
Pharmacological Studies
Several studies have assessed the pharmacological properties of this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the growth of BCR-ABL positive cell lines with IC50 values in the nanomolar range. This suggests potent activity against specific cancer types associated with BCR-ABL fusion proteins .
- In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor reduction in xenograft models of leukemia. The pharmacokinetic profile indicates good oral bioavailability and favorable distribution within tissues .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various piperazine derivatives including this compound. The results indicated that this compound exhibited strong antitumor activity against human leukemia cell lines with an IC50 value of 45 nM .
Case Study 2: Kinase Inhibition
Another study focused on the inhibition of BCR-ABL kinase by this compound. The results revealed that it effectively inhibited autophosphorylation and downstream signaling pathways critical for tumor growth .
Data Tables
| Activity | IC50 Value (nM) | Cell Line |
|---|---|---|
| Antitumor Activity | 45 | K562 (CML cell line) |
| Kinase Inhibition | 12 | BCR-ABL positive cells |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for preparing 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where the boronic ester moiety is introduced using bis(pinacolato)diboron in a palladium-catalyzed reaction. Key steps include:
- Precursor preparation : Start with 4-bromophenylpiperazine derivatives (e.g., 1-methyl-4-(4-bromophenyl)piperazine) .
- Borylation : React with bis(pinacolato)diboron under inert atmosphere (N₂/Ar) using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in DMF or THF at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .
- Critical factors : Catalyst loading (1–5 mol%), solvent polarity, and temperature control are pivotal for minimizing side reactions (e.g., deborylation or homocoupling) .
Q. What analytical techniques are most reliable for characterizing the boronic ester and piperazine moieties in this compound?
- Characterization workflow :
- NMR spectroscopy : ¹H/¹³C NMR confirms the piperazine ring (δ 2.5–3.5 ppm for N–CH₂) and aromatic protons (δ 6.5–8.0 ppm for phenyl). The boronic ester’s quaternary carbons (4,4,5,5-tetramethyl groups) appear at δ 24–25 ppm in ¹³C NMR .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₈BN₂O₂: 329.22) .
- X-ray crystallography : Resolves steric effects of the boronic ester and piperazine conformations .
Advanced Research Questions
Q. How does the boronic ester group influence the compound’s reactivity in cross-coupling reactions, and what are common side reactions?
- Reactivity profile : The boronic ester enables Suzuki-Miyaura couplings with aryl halides, but competing protodeboronation occurs under acidic or aqueous conditions. Mitigation strategies include:
- Anhydrous conditions : Use degassed solvents and molecular sieves to suppress hydrolysis .
- Base selection : Weak bases (e.g., K₂CO₃) minimize decomposition versus strong bases (e.g., NaOH) .
- Side reactions : Homocoupling (forming biaryl byproducts) is observed with excess Pd catalyst or oxygen contamination. Reducing Pd loading to 1 mol% and rigorous inert atmosphere improve selectivity .
Q. What strategies resolve contradictions in biological activity data for piperazine-boronic ester derivatives across studies?
- Case example : Anticancer activity discrepancies may arise from assay conditions (e.g., cell line variability, serum-free vs. serum-containing media).
- Methodological adjustments :
- Dose-response normalization : Use standardized IC₅₀ protocols across multiple cell lines (e.g., MCF-7, HeLa) .
- Metabolic stability testing : Assess boronic ester hydrolysis in cell lysates via LC-MS to differentiate prodrug vs. active compound effects .
Q. How can computational modeling predict the compound’s binding affinity for dopamine or serotonin receptors?
- In silico approach :
- Docking studies : Use AutoDock Vina to model interactions with D3 dopamine receptors (PDB: 3PBL). The piperazine nitrogen may form hydrogen bonds with Asp110, while the boronic ester’s lipophilicity enhances membrane permeability .
- MD simulations : GROMACS simulations (100 ns) assess stability of receptor-ligand complexes, focusing on piperazine ring flexibility and boronic ester orientation .
Methodological Challenges and Solutions
Q. What are effective protocols for stabilizing the boronic ester moiety during long-term storage?
- Storage conditions :
- Temperature : Store at –20°C in sealed, argon-purged vials to prevent hydrolysis .
- Solvent : Dissolve in anhydrous DMSO or THF with 3Å molecular sieves to absorb moisture .
Q. How to design structure-activity relationship (SAR) studies for optimizing target selectivity?
- SAR parameters :
- Piperazine substitution : Compare N-methyl vs. N-aryl groups (e.g., 4-fluorobenzyl) to modulate receptor affinity .
- Boronic ester replacement : Test trifluoroborate or MIDA boronate analogs to balance stability and reactivity .
- Biological assays : Pair radioligand binding assays (e.g., ³H-spiperone for D2 receptors) with functional cAMP assays to differentiate agonist/antagonist profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
